molecular formula C5H8F3N B13406255 (1E)-N-(2,2,2-Trifluoroethyl)propan-1-imine CAS No. 80395-38-6

(1E)-N-(2,2,2-Trifluoroethyl)propan-1-imine

Cat. No.: B13406255
CAS No.: 80395-38-6
M. Wt: 139.12 g/mol
InChI Key: SEEWOAKMVWQRFX-UHFFFAOYSA-N
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Description

(1E)-N-(2,2,2-Trifluoroethyl)propan-1-imine is a useful research compound. Its molecular formula is C5H8F3N and its molecular weight is 139.12 g/mol. The purity is usually 95%.
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Biological Activity

(1E)-N-(2,2,2-Trifluoroethyl)propan-1-imine is a fluorinated imine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group is known to enhance the pharmacological properties of compounds, making them suitable candidates for drug development. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of a suitable amine with a trifluoroacetaldehyde derivative. Various methods have been reported in the literature for synthesizing trifluoromethyl-substituted imines, including:

  • Condensation reactions : Utilizing aldehydes and amines under acidic or basic conditions.
  • Use of catalysts : Employing Lewis acids or organocatalysts to enhance reaction rates and selectivity.

The biological activity of this compound can be attributed to its interaction with various biological targets. The trifluoroethyl group may influence the compound's lipophilicity and ability to penetrate biological membranes. Key mechanisms include:

  • Enzyme inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor modulation : It could potentially interact with neurotransmitter receptors, influencing signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds containing trifluoroethyl groups:

  • Antimicrobial Activity : Research has shown that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, a study highlighted that derivatives with trifluoromethyl groups demonstrated significant antibacterial activity against various strains .
  • Cytotoxicity : In vitro studies indicated that certain imine derivatives exhibited cytotoxic effects on cancer cell lines. The presence of the trifluoroethyl group was associated with increased potency compared to non-fluorinated analogs .
  • Pharmacokinetics : The incorporation of trifluoroethyl groups has been linked to improved metabolic stability and bioavailability in drug candidates. A review noted that these modifications often lead to favorable pharmacokinetic profiles .

Data Table: Biological Activity Overview

Biological ActivityObservationsReferences
AntimicrobialEnhanced activity against bacterial strains
CytotoxicitySignificant effects on cancer cell lines
PharmacokineticsImproved stability and bioavailability

Properties

CAS No.

80395-38-6

Molecular Formula

C5H8F3N

Molecular Weight

139.12 g/mol

IUPAC Name

N-(2,2,2-trifluoroethyl)propan-1-imine

InChI

InChI=1S/C5H8F3N/c1-2-3-9-4-5(6,7)8/h3H,2,4H2,1H3

InChI Key

SEEWOAKMVWQRFX-UHFFFAOYSA-N

Canonical SMILES

CCC=NCC(F)(F)F

Origin of Product

United States

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